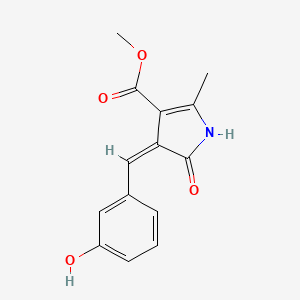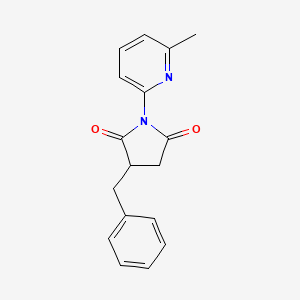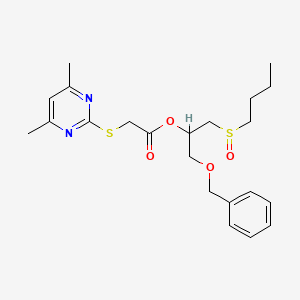![molecular formula C23H21FN4O6 B4006743 1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B4006743.png)
1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Übersicht
Beschreibung
1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position and a piperazinyl group at the 7th position of the quinoline ring, which significantly enhances its antimicrobial activity .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from the quinoline coreThe piperazinyl group is introduced via nucleophilic substitution, followed by the attachment of the 3-nitrobenzoyl group through acylation reactions .
Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts and green chemistry principles .
Analyse Chemischer Reaktionen
1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group at the 4th position can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections resistant to other antibiotics.
Wirkmechanismus
The primary mechanism of action of 1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Compared to other fluoroquinolones, 1-Ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid exhibits unique properties due to the presence of the 3-nitrobenzoyl group. This modification enhances its antibacterial activity and broadens its spectrum of action. Similar compounds include:
Norfloxacin: Lacks the 3-nitrobenzoyl group and has a different spectrum of activity.
Ciprofloxacin: Contains a cyclopropyl group instead of the ethyl group at the 1st position.
Ofloxacin: Has a different substitution pattern on the quinoline ring.
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O6/c1-2-25-13-17(23(31)32)21(29)16-11-18(24)20(12-19(16)25)26-6-8-27(9-7-26)22(30)14-4-3-5-15(10-14)28(33)34/h3-5,10-13H,2,6-9H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNEDTWVNXURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methyl)[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4006674.png)
![ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4006693.png)


![5-(2,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4006705.png)
![9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4006714.png)

![6-(4-ethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4006722.png)
![N-butan-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4006731.png)
![N-[2-(trifluoromethyl)phenyl]-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4006739.png)


